molecular formula C5H7N3O2 B1296204 2-Methyloxazole-4-carbohydrazide CAS No. 500341-65-1

2-Methyloxazole-4-carbohydrazide

Cat. No. B1296204
M. Wt: 141.13 g/mol
InChI Key: GBQAWWYOPRFGMG-UHFFFAOYSA-N
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Description

2-Methyloxazole-4-carbohydrazide is a biochemical used for proteomics research . It has the molecular formula C5H7N3O2 and a molecular weight of 141.13 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Methyloxazole-4-carbohydrazide serves as a precursor in the synthesis of novel heterocyclic compounds. For instance, it has been utilized in the preparation of triazole derivatives with potential tuberculostatic activity. These derivatives exhibit in vitro activity against Mycobacterium tuberculosis, highlighting their significance in the development of new treatments for tuberculosis (Gobis, Foks, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2010).

Development of Antimicrobial Agents

Research has also focused on the antimicrobial properties of derivatives synthesized from 2-Methyloxazole-4-carbohydrazide. A variety of compounds, including oxadiazole, triazole, and thiadiazole derivatives, have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have shown promising antibacterial and antifungal effects, suggesting their potential use in addressing various microbial infections (Tiperciuc, Zaharia, Colosi, Moldovan, Crișan, Pîrnău, Vlase, Duma, & Oniga, 2012).

Anticancer and Antioxidant Activities

Compounds derived from 2-Methyloxazole-4-carbohydrazide have been investigated for their anticancer and antioxidant properties. The synthesis of aromatic C-nucleosides containing oxadiazole, isoindole, and pyrazole units from carbohydrazide has revealed potent antioxidant and antitumor activities. This underscores the potential of 2-Methyloxazole-4-carbohydrazide derivatives in developing new anticancer therapies (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).

Synthesis of Natural Product Analogues

The chemical has been instrumental in the total synthesis of complex natural products such as siphonazoles, which are unique marine metabolites with potential bioactive properties. Its utility in forming complex oxazoles demonstrates its versatility in synthetic organic chemistry, providing new pathways for accessing biologically active compounds (Zhang & Ciufolini, 2009).

Future Directions

The development of new synthetic routes for the synthesis of isoxazoles, including 2-Methyloxazole-4-carbohydrazide, is a future direction in this field . Given their wide spectrum of bioactivity, there is potential for further exploration of their applications in drug discovery .

properties

IUPAC Name

2-methyl-1,3-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-7-4(2-10-3)5(9)8-6/h2H,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQAWWYOPRFGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296217
Record name 2-METHYLOXAZOLE-4-CARBOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloxazole-4-carbohydrazide

CAS RN

500341-65-1
Record name 2-METHYLOXAZOLE-4-CARBOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,3-oxazole-4-carbohydrazide
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